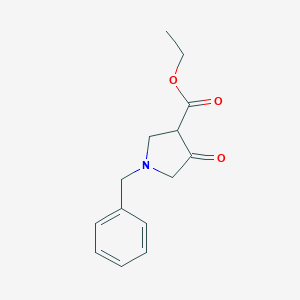

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

Übersicht

Beschreibung

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a chemical compound that is part of a broader class of organic compounds known as pyrrolidines. These compounds contain a pyrrolidine ring, which is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms. The specific compound has a benzyl group attached to the nitrogen atom and an ethyl ester group at the 3-position of the pyrrolidine ring.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by microorganisms such as Candida parapsilosis and Pichia methanolica resulted in the production of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities . This indicates that microbial biocatalysis can be an effective method for synthesizing chiral pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction, revealing that the molecules are strongly linked in dimers by hydrogen bonds . Similarly, a combined experimental and quantum chemical study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate showed the formation of dimers in the solid state through intermolecular heteronuclear hydrogen bonding .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives has been explored in various chemical reactions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . This demonstrates the versatility of pyrrolidine derivatives in forming a wide range of chemical structures through various synthetic routes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives have been characterized using spectroscopic techniques and quantum chemical calculations. For example, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated red shifts in certain vibrational modes as a result of dimer formation, which is a common feature in the solid state of these compounds . Additionally, the non-linear optical (NLO) properties of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate were studied, revealing its potential for NLO applications due to its transparency in the visible region .

Wissenschaftliche Forschungsanwendungen

Pyrrolidine Compounds in Drug Discovery

- Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate could potentially be used in similar applications due to its pyrrolidine structure.

- Methods of Application : The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

Pharmacokinetics and Drug Discovery

- Application Summary : Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate could potentially be used in drug discovery due to its physicochemical properties . It has a high GI absorption and is BBB permeant, which means it can cross the blood-brain barrier . This makes it a potential candidate for developing drugs that target the central nervous system.

- Methods of Application : The compound’s lipophilicity, solubility, and other properties would be taken into account during the drug design process . Its synthetic accessibility score also suggests that it could be feasibly synthesized in a laboratory setting .

- Results or Outcomes : While specific outcomes for this compound are not available, its properties suggest that it could be a promising candidate for further study in drug discovery .

Synthesis of Chromeno [3,4- c ]pyridin-5-ones

- Application Summary : Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate could potentially be used in the synthesis of chromeno [3,4- c ]pyridin-5-ones . These compounds have various applications in medicinal chemistry.

- Methods of Application : The specific methods of application would depend on the overall synthetic route being used to produce the chromeno [3,4- c ]pyridin-5-ones .

- Results or Outcomes : The outcomes of this application would be the successful synthesis of chromeno [3,4- c ]pyridin-5-ones .

Synthesis of Chromeno [3,4- c ]pyridin-5-ones

- Application Summary : Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate could potentially be used in the synthesis of chromeno [3,4- c ]pyridin-5-ones . These compounds have various applications in medicinal chemistry.

- Methods of Application : The specific methods of application would depend on the overall synthetic route being used to produce the chromeno [3,4- c ]pyridin-5-ones .

- Results or Outcomes : The outcomes of this application would be the successful synthesis of chromeno [3,4- c ]pyridin-5-ones .

Pharmacokinetics and Drug Discovery

- Application Summary : Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate could potentially be used in drug discovery due to its physicochemical properties . It has a high GI absorption and is BBB permeant, which means it can cross the blood-brain barrier . This makes it a potential candidate for developing drugs that target the central nervous system.

- Methods of Application : The compound’s lipophilicity, solubility, and other properties would be taken into account during the drug design process . Its synthetic accessibility score also suggests that it could be feasibly synthesized in a laboratory setting .

- Results or Outcomes : While specific outcomes for this compound are not available, its properties suggest that it could be a promising candidate for further study in drug discovery .

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKXIFXOWMGWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298145 | |

| Record name | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

CAS RN |

1027-35-6 | |

| Record name | 1027-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

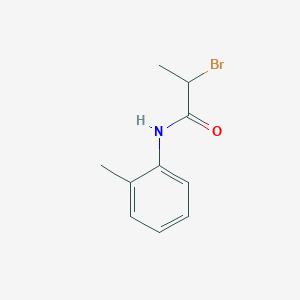

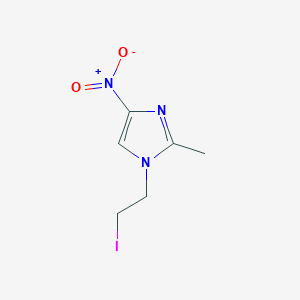

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)